molecular formula C9H9NO2S B11902228 2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid

2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid

Katalognummer: B11902228
Molekulargewicht: 195.24 g/mol
InChI-Schlüssel: RSZASYFATDGQGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid is a heterocyclic compound that contains both a pyrrole and a thiazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid typically involves the construction of the pyrrole and thiazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiazole with 2-bromoacetylpyrrole in the presence of a base such as potassium carbonate can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylp

Eigenschaften

Molekularformel

C9H9NO2S

Molekulargewicht

195.24 g/mol

IUPAC-Name

2-(2-methylpyrrolo[2,1-b][1,3]thiazol-6-yl)acetic acid

InChI

InChI=1S/C9H9NO2S/c1-6-4-10-5-7(3-9(11)12)2-8(10)13-6/h2,4-5H,3H2,1H3,(H,11,12)

InChI-Schlüssel

RSZASYFATDGQGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(C=C2S1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.